4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
Overview
Description
4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a useful research compound. Its molecular formula is C18H15F2NO and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.11217043 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a polycyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes the available literature on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H17F2N
- Molecular Weight : 305.34 g/mol
This compound features a difluorophenyl substituent that is crucial for its biological activity, particularly in enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound , especially in inhibiting various cancer cell lines. The following table summarizes the findings regarding its cytotoxic effects:
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung Cancer) | 7.82 | |
SKOV3 (Ovarian Cancer) | 10.45 | |
HEK293 (Kidney) | 10.23 | |
MRC5 (Normal Fibroblast) | >50 |
The proposed mechanism of action for this compound involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. The inhibition leads to DNA damage and subsequently induces apoptosis in cancer cells. The following study outlines the methodology used to evaluate this activity:
- Topoisomerase Inhibition Assay :
Selectivity and Toxicity
The selectivity index of the compound indicates its preferential toxicity towards cancer cells over normal cells. For instance, the IC50 values against A549 and MRC5 cells show a clear distinction in cytotoxicity, underscoring its potential as a selective anticancer agent.
Study on Quinoline Derivatives
A study conducted on various quinoline derivatives, including those structurally related to our compound, demonstrated significant antitumor activities across multiple cell lines. The compounds showed varying degrees of efficacy based on their substituents and structural configurations .
Comparative Analysis with Other Compounds
In comparative studies with other known anticancer agents like sorafenib, the difluorophenyl-substituted compounds exhibited comparable or superior activity against certain cancer types . This positions them as promising candidates for further development.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO/c19-12-4-5-16(20)14(8-12)13-9-18(22)21-17-7-11-3-1-2-10(11)6-15(13)17/h4-8,13H,1-3,9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAVWAAWEACZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=C(C=CC(=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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